molecular formula C₉H₁₅D₃O₂ B1148290 2-Ethyl-2,3,3-trimethylbutyric Acid-d3 CAS No. 38541-67-2

2-Ethyl-2,3,3-trimethylbutyric Acid-d3

Cat. No.: B1148290
CAS No.: 38541-67-2
M. Wt: 161.26
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Description

2-Ethyl-2,3,3-trimethylbutyric Acid-d3 is a deuterated derivative of 2-ethyl-2,3,3-trimethylbutyric acid, where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies due to deuterium’s kinetic isotope effect, which slows metabolic degradation and improves traceability in biological systems . The compound’s branched alkyl chain (ethyl and methyl groups at positions 2 and 3) contributes to steric hindrance, influencing reactivity and interaction with enzymes.

Properties

CAS No.

38541-67-2

Molecular Formula

C₉H₁₅D₃O₂

Molecular Weight

161.26

Synonyms

2,3,3-Trimethyl-2-ethylbutanoic Acid;  2-Ethyl-2,3,3-trimethylbutanoic Acid-d3

Origin of Product

United States

Preparation Methods

Molecular Characteristics

2-Ethyl-2,3,3-trimethylbutyric acid-d3 (C₉H₁₅D₃O₂) features a carboxyl group attached to a highly branched carbon skeleton, with three deuterium atoms replacing protons at specific positions. The parent compound, 2-ethyl-2,3,3-trimethylbutanoic acid, has a molecular weight of 158.24 g/mol and a computed XLogP3 value of 2.7, indicating moderate hydrophobicity. The deuterated variant retains these properties while offering isotopic stability for tracer studies.

Strategic Deuteration Sites

Deuteration typically targets positions with high proton lability or synthetic accessibility. For this molecule, plausible sites include:

  • α-position protons adjacent to the carbonyl group (exchangeable under acidic/basic conditions).

  • Methyl/ethyl group protons introduced via deuterated reagents during alkylation or esterification.

Synthetic Routes for the Parent Compound

The synthesis of 2-ethyl-2,3,3-trimethylbutanoic acid provides a foundational framework for deuterated analog production. Key methods include:

Hydrolysis of Azetidine-2-one Derivatives

A patent (EP0962449A2) describes the reaction of 3,3,4,4-tetramethylazetidine-2-one with alcohols (e.g., methanol) in the presence of acidic compounds (e.g., HCl) to yield 3-amino-2,2,3-trimethylbutanoate derivatives. Hydrolysis of such intermediates under acidic or basic conditions could yield the corresponding carboxylic acid. Adapting this pathway with deuterated reagents (e.g., DCl/D₂O) may introduce deuterium at exchangeable sites.

Reaction Conditions:

ParameterValue
Temperature20–80°C
Pressure101–203 kPa
Reaction Time2–10 hours
Yield (Non-deuterated)Up to 93%

Grignard Alkylation Followed by Oxidation

A multistep approach could involve:

  • Grignard Reaction : Condensation of deuterated alkyl halides (e.g., CD₃MgBr) with ketones to form the branched carbon skeleton.

  • Oxidation : Conversion of the resulting alcohol to the carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.

Deuteration Strategies for this compound

Optimization Parameters:

ConditionEffect on Deuteration
Temperature↑ Increases exchange rate
Reaction Duration↑ Enhances deuteration depth
Acid StrengthModerate (pH 1–3) optimal

Deuterated Reagents in Ester Hydrolysis

Using deuterated acids during ester hydrolysis can introduce deuterium at the α-position. For instance, hydrolyzing methyl 2-ethyl-2,3,3-trimethylbutanoate with DCl in D₂O would yield the deuterated acid. This method aligns with the patent’s esterification-hydrolysis workflow.

Example Protocol:

  • Esterification : React 3,3,4,4-tetramethylazetidine-2-one with CD₃OD and DCl gas.

  • Hydrolysis : Treat the deuterated ester with D₂O under reflux.

Direct Synthesis via Deuterated Building Blocks

Incorporating deuterated segments early in the synthesis ensures higher isotopic purity. For example:

  • Deuterated Alkyl Halides : Use CD₃CH₂MgBr to form the ethyl branch.

  • Deuterated Methyl Groups : Introduce CD₃ via nucleophilic substitution or Friedel-Crafts alkylation.

Analytical Validation of Deuteration

Confirming the position and extent of deuteration requires advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Loss of proton signals at deuterated positions.

  • ²H NMR : Direct detection of deuterium incorporation.

Mass Spectrometry (MS)

  • High-Resolution MS : Molecular ion peak at m/z 161.14 (vs. 158.24 for the non-deuterated compound).

  • Isotopic Patterning : Triplet splitting due to three deuterium atoms.

Challenges and Optimization Considerations

Steric Hindrance

The compound’s branched structure may limit access to certain protons, necessitating harsh conditions or prolonged reaction times.

Isotopic Purity

Achieving >98% deuteration requires rigorous exclusion of protic solvents and moisture. Techniques include:

  • Schlenk Line Synthesis : For oxygen-sensitive reactions.

  • Distillation/Purification : Remove non-deuterated byproducts via fractional crystallization.

Scalability

Industrial-scale production faces hurdles in cost-effective deuterated reagent use. Flow chemistry and catalytic deuteration methods are under investigation to address this.

Chemical Reactions Analysis

2-Ethyl-2,3,3-trimethylbutyric Acid-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Ethyl-2,3,3-trimethylbutyric Acid-d3 is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference standard for chemical identification and quantification. In biology, it is used in metabolomics studies to trace metabolic pathways and identify metabolites. In medicine, it is used in clinical diagnostics and imaging .

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3,3-trimethylbutyric Acid-d3 involves its incorporation into metabolic pathways as a tracer molecule. The deuterium atoms allow researchers to track the compound’s metabolic fate and identify the pathways involved in its breakdown or utilization. This information can provide insights into the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

2-Ethyl-2-hydroxybutyric Acid

  • Structure : Contains a hydroxyl (-OH) group at position 2 instead of a methyl group.
  • Molecular Formula : C₆H₁₂O₃ (vs. C₉H₁₅D₃O₂ for the deuterated analog).
  • Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the more hydrophobic deuterated acid . Non-deuterated analogs like this are prone to faster metabolic hydroxylation and conjugation, as seen in studies on similar compounds (e.g., furofenac metabolites) .
  • Applications : Used as a metabolite intermediate in organic synthesis, whereas the deuterated version is tailored for stable isotope tracing .

Ethyl 3,3-dimethylbutanoate

  • Structure: An ester derivative with a 3,3-dimethylbutanoate backbone.
  • Molecular Formula : C₈H₁₆O₂.
  • Key Differences :
    • The ester group reduces acidity (pKa ~5–6 vs. ~4–5 for carboxylic acids) and increases volatility, making it suitable for flavoring agents .
    • Lacks deuterium, limiting its use in metabolic stability studies.
  • Steric Effects : Both compounds exhibit steric hindrance from methyl groups, but the deuterated acid’s ethyl and trimethyl branches further restrict enzyme binding .

3,3-Dimethylacrylic Acid Methyl Ester

  • Structure : Features a conjugated double bond and ester group.
  • Molecular Formula : C₆H₁₀O₂.
  • Key Differences :
    • The acrylate structure enables polymerization, unlike the saturated deuterated acid .
    • Higher reactivity due to the α,β-unsaturated ester system, whereas the deuterated acid’s stability suits long-term tracer applications .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Key Compounds

Compound Molecular Formula Molecular Weight Functional Groups Deuterium Key Applications
2-Ethyl-2,3,3-trimethylbutyric Acid-d3 C₉H₁₅D₃O₂ 173.25 Carboxylic acid 3×D Metabolic tracing, drug design
2-Ethyl-2-hydroxybutyric acid C₆H₁₂O₃ 132.16 Carboxylic acid, -OH None Organic synthesis
Ethyl 3,3-dimethylbutanoate C₈H₁₆O₂ 144.21 Ester None Flavoring, solvents
3,3-Dimethylacrylic Acid Methyl Ester C₆H₁₀O₂ 130.14 α,β-unsaturated ester None Polymer chemistry

Key Observations:

Deuterium Effects: The deuterated acid’s isotopic substitution enhances metabolic stability, reducing CYP450-mediated oxidation rates by ~10–20% compared to non-deuterated analogs .

Solubility and Reactivity : The carboxylic acid group in this compound increases water solubility (logP ~2.5) relative to esters (logP ~3.0–3.5), influencing bioavailability .

Bioactivity : Branched-chain acids like this are often explored for anti-inflammatory or anticancer properties, as seen in related Celastraceous plant derivatives (e.g., microtropins) .

Q & A

Q. What are the critical steps in synthesizing 2-Ethyl-2,3,3-trimethylbutyric Acid-d3, and how does deuteration impact reaction optimization?

  • Methodological Answer : Synthesis requires precise deuterium incorporation at specific positions. Key steps include:
  • Selection of deuterated precursors (e.g., deuterated alkyl halides or acids) to ensure isotopic purity .
  • Use of catalysts like palladium or nickel to facilitate hydrogen-deuterium exchange without side reactions .
  • Purification via HPLC or column chromatography to separate deuterated products from non-deuterated byproducts .
    Deuteration alters reaction kinetics, requiring adjustments in temperature and solvent polarity to maintain yield .

Q. How is this compound characterized for isotopic purity and structural integrity?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution MS quantifies deuterium incorporation (e.g., 99 atom% D) and detects isotopic impurities .
  • NMR Spectroscopy : ¹H NMR identifies non-deuterated protons, while ²H NMR confirms deuterium placement. For example, absence of signals at ~1.2 ppm (CH₃ groups) indicates successful deuteration .
  • FT-IR : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) unaffected by deuteration .

Q. What are the primary research applications of this compound in metabolic or tracer studies?

  • Methodological Answer :
  • Isotopic Labeling : Used in kinetic isotope effect (KIE) studies to probe enzymatic mechanisms, particularly in β-oxidation pathways .
  • Metabolic Profiling : Deuterated analogs enable tracking via LC-MS/MS, distinguishing endogenous metabolites from experimental signals .
  • Stability Testing : Assesses metabolic half-life in vitro using hepatocyte models, with deuterium reducing oxidative degradation .

Advanced Research Questions

Q. How do isotopic effects influence the reactivity of this compound in enzyme-catalyzed reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Measure rate differences (k_H/k_D) using stopped-flow spectroscopy. For example, deuteration at β-positions slows decarboxylation in acyl-CoA dehydrogenases .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict deuterium’s impact on transition-state energetics .
  • Isotope Tracing : Couple with ¹³C-labeled substrates in NMR to map metabolic flux alterations caused by deuteration .

Q. What analytical challenges arise when resolving spectral overlaps in deuterated analogs, and how are they addressed?

  • Methodological Answer :
  • NMR Signal Degeneracy : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks. For example, ¹H-¹³C correlations differentiate deuterated methyl groups from adjacent protons .
  • Mass Interference : High-resolution Orbitrap MS distinguishes [M+D]⁺ from isobaric ions via sub-ppm mass accuracy .
  • Chromatographic Co-elution : Optimize reverse-phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to separate deuterated/non-deuterated species .

Q. How can discrepancies in deuterium incorporation efficiency between synthetic batches be systematically analyzed?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction time, deuterium source purity) and identify critical factors .
  • Batch-to-Batch NMR Comparison : Overlay ¹H NMR spectra to detect variations in residual proton signals .
  • Multivariate Analysis : PCA or PLS-DA models correlate synthesis conditions with isotopic purity metrics from MS datasets .

Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 2–12 buffers at 40–80°C, followed by LC-MS to identify degradation products (e.g., decarboxylation or deuterium loss) .
  • Isotopic Exchange Monitoring : Track ²H → ¹H reversion in D₂O via ¹H NMR peak reappearance over time .
  • Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates from accelerated stability data .

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